Researchers requiring a stable precursor for the H1-antihistamine clemastine face supply challenges with the chloride intermediate, which readily cyclizes to reactive aziridinium ions, compromising yield. 1-Methyl-2-pyrrolidineethanol (CAS 67004-64-2) is supplied as a clear liquid, enabling selective on-demand chlorination for reproducible, high-yield API synthesis. Key advantages: • Eliminates aziridinium degradation through use of stable alcohol form. • Serves as critical EP Impurity D standard for ICH-compliant batch release. • Compatible with scalable diastereomeric resolution methods for enantiopure drug substance.
1-Methyl-2-pyrrolidineethanol (CAS 67004-64-2) is a versatile, bifunctional building block characterized by a tertiary pyrrolidine amine and a primary alcohol linked by a two-carbon aliphatic chain. In industrial and pharmaceutical procurement, it is primarily sourced as the foundational precursor for ethanolamine-class antihistamines, most notably Clemastine, and as a critical reference standard (EP Impurity D) for regulatory compliance [1]. Its bifunctional nature allows for selective activation of the hydroxyl group via chlorination, while the basic nitrogen facilitates downstream salt formation and target receptor binding . Supplied as a stable, clear liquid, this compound offers excellent solubility in organic solvents and acts as a highly processable intermediate for both discovery-stage medicinal chemistry and commercial-scale API manufacturing.
Substituting 1-Methyl-2-pyrrolidineethanol with structurally similar analogs fundamentally disrupts both synthetic viability and pharmacological efficacy. Replacing the 2-hydroxyethyl chain with a shorter hydroxymethyl group alters the basic nitrogen-to-oxygen distance, leading to a near-total loss of H1-receptor binding affinity in the final drug substance [1]. Furthermore, attempting to procure the downstream chlorinated intermediate, 2-(2-chloroethyl)-1-methylpyrrolidine, instead of the alcohol results in severe supply chain and storage issues; the free-base chloride rapidly degrades via intramolecular cyclization into a reactive aziridinium ion [2]. Consequently, procuring the stable alcohol for just-in-time activation remains the only viable strategy for reproducible, high-yield API synthesis.
1-Methyl-2-pyrrolidineethanol exhibits exceptional shelf-life, maintaining >99% purity over extended storage (12+ months at 2-8°C). In contrast, its direct downstream synthetic counterpart, 2-(2-chloroethyl)-1-methylpyrrolidine (free base), is highly unstable and undergoes rapid intramolecular nucleophilic attack, forming an aziridinium intermediate that leads to polymerization and degradation within days at room temperature [1]. Industrial protocols therefore mandate procuring the stable alcohol and performing chlorination immediately prior to the etherification step to ensure maximum yield.
| Evidence Dimension | Shelf-life and structural stability |
| Target Compound Data | 1-Methyl-2-pyrrolidineethanol (>99% purity retained over 12 months) |
| Comparator Or Baseline | 2-(2-Chloroethyl)-1-methylpyrrolidine (rapid degradation/cyclization within days as a free base) |
| Quantified Difference | >100-fold increase in practical storage half-life |
| Conditions | Standard warehouse/laboratory storage (2-8°C to ambient) |
Procuring the stable alcohol prevents costly raw material degradation and ensures reproducible stoichiometry in subsequent coupling reactions.
As a designated pharmacopeial reference standard (Clemastine EP Impurity D), high-purity grades (>98% HPLC) of 1-Methyl-2-pyrrolidineethanol are required to accurately quantify unreacted precursor in the final Clemastine API. Utilizing this certified standard allows analytical chemists to achieve limits of detection (LOD) and quantitation (LOQ) that meet the strict ICH Q3A(R2) reporting threshold of 0.05% [1]. Lower-grade technical substitutes (<90% purity) introduce co-eluting baseline artifacts, making it impossible to validate the purity of the final drug substance for regulatory approval.
| Evidence Dimension | Analytical quantitation limit for API impurities |
| Target Compound Data | High-purity standard (>98%) enables quantitation down to ≤0.05% ICH thresholds |
| Comparator Or Baseline | Technical grade (<90%) fails validation due to co-eluting peaks |
| Quantified Difference | Enables regulatory-compliant resolution at the 0.05% impurity threshold |
| Conditions | HPLC/GC impurity profiling of Clemastine API batches |
Procurement of the certified high-purity standard is a strict regulatory requirement for batch release and DMF/ANDA filings.
The two-carbon (ethyl) linker in 1-Methyl-2-pyrrolidineethanol is structurally critical for the pharmacological activity of its derivatives. Structure-activity relationship (SAR) studies demonstrate that antihistamines synthesized from this two-carbon precursor achieve optimal spatial geometry, yielding sub-nanomolar to low-nanomolar H1 receptor affinities (Ki ≈ 0.3–1.5 nM). Truncating the precursor to a one-carbon linker (N-methyl-2-pyrrolidinemethanol) compresses the distance between the basic amine and the diaryl ether, resulting in a >100-fold reduction in H1 binding affinity [1].
| Evidence Dimension | Final derivative H1 receptor binding affinity (Ki) |
| Target Compound Data | 2-carbon linker precursor (yields derivatives with Ki ≈ 0.3–1.5 nM) |
| Comparator Or Baseline | 1-carbon linker precursor (yields derivatives with >100-fold weaker affinity) |
| Quantified Difference | >2 orders of magnitude stronger target receptor affinity |
| Conditions | In vitro radioligand binding assays for H1 histamine receptors |
Buyers developing next-generation ethanolamine antihistamines must select the 2-carbon precursor to ensure viable clinical potency.
For commercial-scale API manufacturing, the procurement of racemic 1-Methyl-2-pyrrolidineethanol offers a massive economic advantage over sourcing the enantiopure (R)- or (S)-isomers. The racemate is routinely available at a fraction of the cost, often 80-90% lower per kg. Process chemists leverage this cost discrepancy by utilizing the inexpensive racemate for the bulk synthesis steps, followed by a highly optimized, late-stage diastereomeric salt resolution to isolate the active enantiomer, thereby drastically reducing the overall cost of goods sold (COGS) [1].
| Evidence Dimension | Raw material procurement cost |
| Target Compound Data | Racemic 1-Methyl-2-pyrrolidineethanol (Base cost baseline) |
| Comparator Or Baseline | Enantiopure (R)-1-Methyl-2-pyrrolidineethanol (approx. 5x–10x higher cost) |
| Quantified Difference | 80–90% reduction in upfront precursor material costs |
| Conditions | Bulk industrial procurement for CDMO scale-up |
Sourcing the racemate enables highly cost-competitive API manufacturing when paired with validated downstream chiral resolution protocols.
Used as the primary starting material for the multi-step synthesis of the first-generation antihistamine clemastine, where it is chlorinated and coupled with a benzhydrol derivative [1].
Utilized as an essential analytical reference standard in quality control laboratories to quantify residual starting materials in final API batches, ensuring compliance with ICH guidelines [2].
Employed as a versatile bifunctional scaffold in medicinal chemistry to build proprietary libraries of pyrrolidine-based therapeutics targeting smooth muscle relaxation [3].
Procured in bulk by process chemistry groups to develop and optimize scalable, late-stage diastereomeric resolution methods, minimizing the cost of goods for enantiopure drug candidates[4].
Corrosive;Irritant